![molecular formula C15H26O B12534586 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 141969-06-4](/img/structure/B12534586.png)
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another approach includes organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones, yielding products with high enantiomeric ratios .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and organocatalysis can be optimized for large-scale production, ensuring the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It may serve as a ligand or a probe in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The cyclopentyloxy group and methyl substituents may also play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic framework but includes an oxygen atom in the ring structure.
2,7-Diazabicyclo[2.2.1]heptane: This compound contains nitrogen atoms in the bicyclic structure, offering different chemical properties and reactivity.
Bicyclo[3.1.1]heptane: This compound has a different ring size and structure, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a cyclopentyloxy group and three methyl groups on a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
141969-06-4 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-cyclopentyloxy-6,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-10-8-11-9-13(14(10)15(11,2)3)16-12-6-4-5-7-12/h10-14H,4-9H2,1-3H3 |
Clé InChI |
CVVYNVBPGSQHNT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC(C1C2(C)C)OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


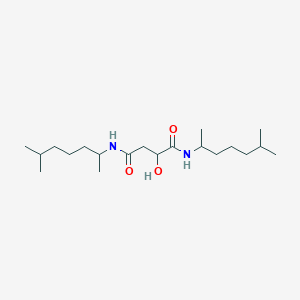
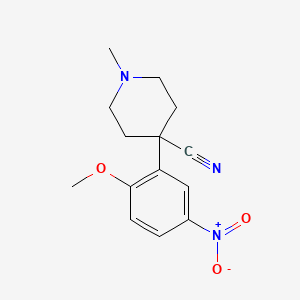
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
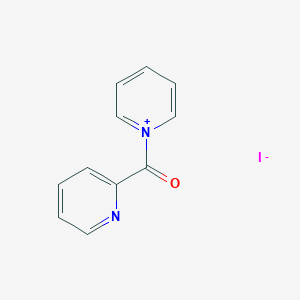
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
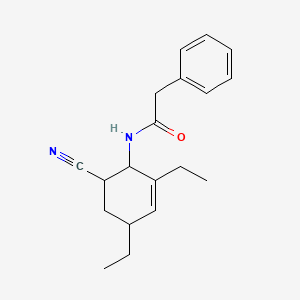

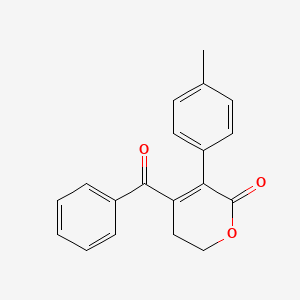
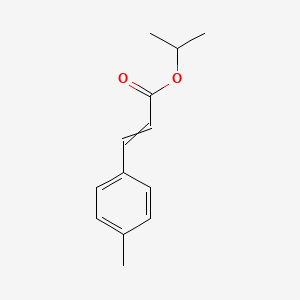


![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
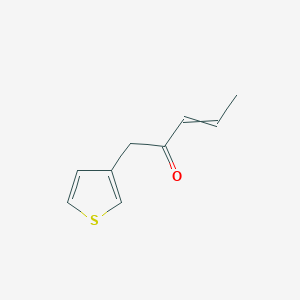
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
